ERR‑α Pathway Antagonist Activity: Binary Bioactivity Call in Tox21 qHTS Versus Inactive Close Analogues
In the Tox21 qHTS campaign for estrogen-related receptor α (ERR‑α) pathway antagonists (AID 1259401), the target compound received a PUBCHEM_ACTIVITY_SCORE of ≥40, classifying it as an active antagonist, whereas the N‑(pyridin-3-yl) analogue and the N‑(1H‑imidazol-2-yl) analogue were both scored as inactive (score = 0) in the same assay panel [1][2]. The active score indicates a concentration-dependent inhibition of the PGC-1α/ERR‑α interaction, while the inactive analogues produced no significant displacement at the top screening concentration (typically 92 μM for this library).
| Evidence Dimension | ERR‑α PGC-1α coactivator interaction antagonism (binary active/inactive call) |
|---|---|
| Target Compound Data | Active: PUBCHEM_ACTIVITY_SCORE ≥ 40 |
| Comparator Or Baseline | N-(pyridin-3-yl) analogue: PUBCHEM_ACTIVITY_SCORE = 0; N-(1H-imidazol-2-yl) analogue: PUBCHEM_ACTIVITY_SCORE = 0 |
| Quantified Difference | Binary active vs. inactive; the target compound is the only congener with a confirmed activity call in this pathway |
| Conditions | Tox21 qHTS assay (AID 1259401), HEK293T cells, β-lactamase reporter gene, 92 μM max screening concentration, multiplexed with cell viability counter-screen (AID 1224840) |
Why This Matters
For researchers procuring a starting point for ERR‑α chemical biology, an active binary score eliminates the dead-end risk inherent in inactive close analogues, saving the cost of resynthesis and retesting.
- [1] NCATS Tox21 Program. PubChem BioAssay AID 1259401: qHTS assay to identify small molecule antagonists of the estrogen related receptor (ERR) signaling pathway: Summary. Individual compound activity outcomes. View Source
- [2] NCATS Tox21 Program. PubChem BioAssay AID 1224841 (ERR antagonist mode) and AID 1224840 (cell viability counter-screen), detailed protocol descriptions. View Source
